

# Quantum chemical calculations for 2-Methylquinolin-3-amine

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## Compound of Interest

Compound Name: 2-Methylquinolin-3-amine

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An In-depth Technical Guide to Quantum Chemical Calculations for **2-Methylquinolin-3-amine**

## Introduction

**2-Methylquinolin-3-amine**, a derivative of the quinoline heterocyclic system, represents a class of compounds with significant interest in medicinal chemistry and materials science. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.<sup>[1][2]</sup> Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of such novel compounds.<sup>[3][4]</sup> This guide provides a comprehensive overview of the theoretical framework, computational protocols, and data interpretation for the quantum chemical analysis of **2-Methylquinolin-3-amine**, aimed at researchers, scientists, and professionals in drug development.

## Experimental and Computational Protocols

The methodologies outlined below describe a standard workflow for performing quantum chemical calculations on quinoline derivatives, enabling a deep understanding of their physicochemical properties.

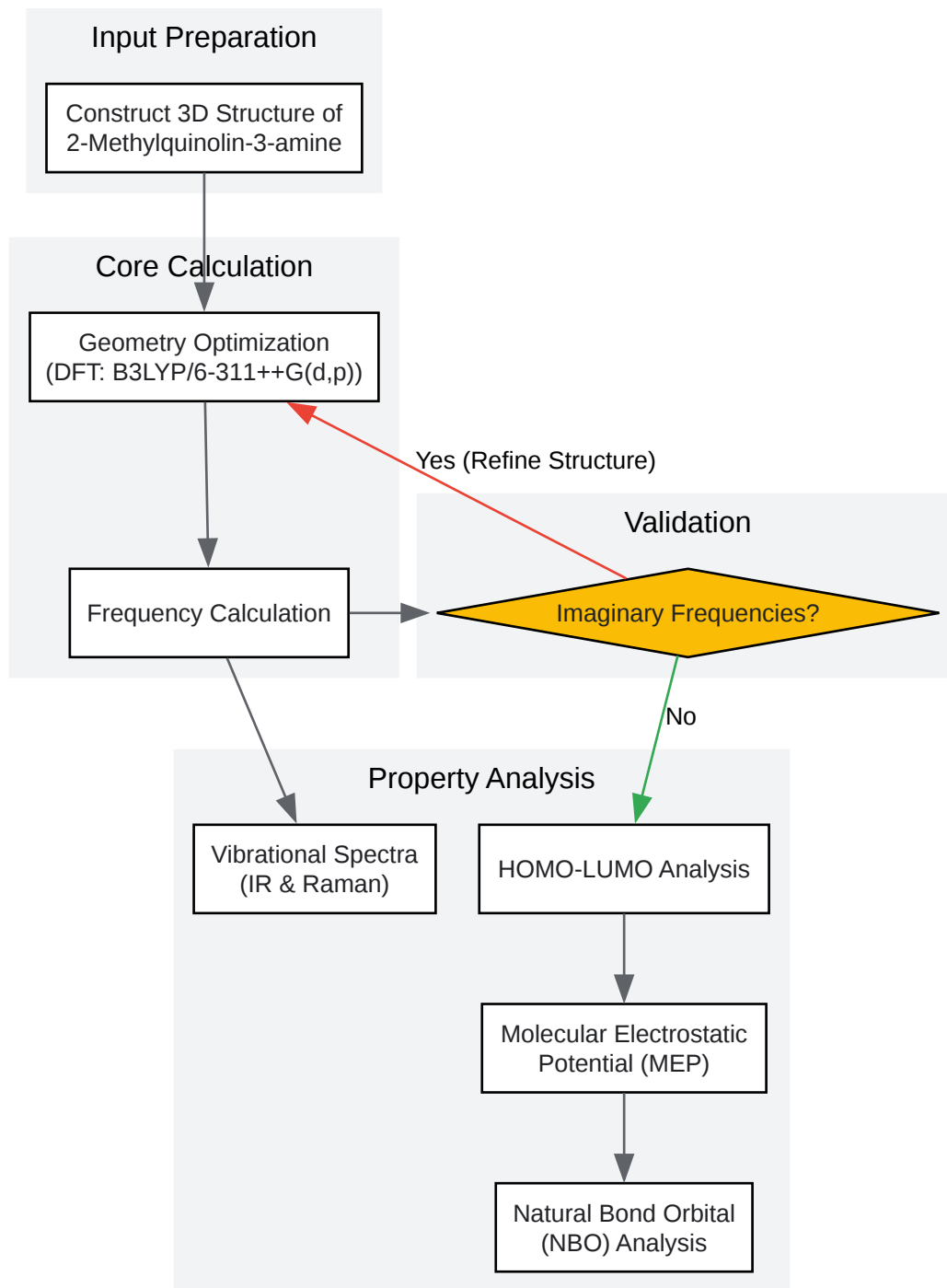
## Computational Details

Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or similar programs.[3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method that provides a good balance between accuracy and computational cost for organic molecules.[5][6] For enhanced accuracy, basis sets such as 6-311++G(d,p) are employed, which include diffuse functions and polarization functions to better describe the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding.[1][5]

#### Detailed Workflow:

- **Molecular Structure Generation:** The initial 3D structure of **2-Methylquinolin-3-amine** is constructed using a molecular builder.
- **Geometry Optimization:** The initial structure is optimized to find its most stable, lowest-energy conformation. This is a critical step as all subsequent calculations rely on an accurate geometry.[2] The optimization is considered complete when the forces on the atoms and the energy change between successive steps approach zero.[3]
- **Frequency Calculation:** To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure on the potential energy surface.[2] These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.[7][8]
- **Property Calculations:** Using the optimized geometry, various electronic and structural properties are calculated. These include:
  - **Frontier Molecular Orbitals (HOMO-LUMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[9]
  - **Molecular Electrostatic Potential (MEP):** This maps the electrostatic potential onto the electron density surface, revealing the charge distribution and identifying regions prone to electrophilic and nucleophilic attack.[10]
  - **Natural Bond Orbital (NBO) Analysis:** NBO analysis investigates charge delocalization, hyperconjugative interactions, and intramolecular bonding.[11][12]

## Computational Workflow for Quantum Chemical Analysis



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Caption: A standard workflow for quantum chemical analysis.

## Data Presentation

Clear and structured presentation of quantitative data is essential for interpretation and comparison. The following tables provide templates for summarizing the results of quantum chemical calculations for **2-Methylquinolin-3-amine**.

### Table 1: Optimized Geometrical Parameters

Note: The values presented here are illustrative, based on typical bond lengths and angles for similar quinoline structures calculated at the B3LYP/6-311++G(d,p) level.[\[13\]](#)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C2-N1	1.320	N1-C2-C3	123.5
C2-C3	1.412	C2-C3-C4	119.8
C3-N(amine)	1.385	C2-C3-N(amine)	120.1
C2-C(methyl)	1.510	N1-C2-C(methyl)	116.5
C4-C10	1.420	C3-C4-C10	118.9
N1-C9	1.375	C8-C9-N1	122.3

### Table 2: Vibrational Frequency Assignments

Note: Experimental data for **2-Methylquinolin-3-amine** is not readily available. The table compares typical calculated frequencies for key functional groups with standard experimental ranges for primary aromatic amines.[\[7\]](#)[\[8\]](#)[\[14\]](#)

Assignment	Calculated Scaled Frequency (cm <sup>-1</sup> )	Experimental Range (cm <sup>-1</sup> )
N-H asymmetric stretch	3450	3400-3500
N-H symmetric stretch	3365	3300-3400
C-H (aromatic) stretch	3060	3000-3100
C-H (methyl) stretch	2980	2850-3000
N-H bend	1625	1580-1650
C=C (aromatic) stretch	1580	1450-1600
C-N (amine) stretch	1285	1250-1335

## Table 3: Electronic Properties and Quantum Chemical Descriptors

Note: These values are representative for quinoline derivatives and calculated using DFT/B3LYP methods.[9][15][16]

Parameter	Value
HOMO Energy (EHOMO)	-6.55 eV
LUMO Energy (ELUMO)	-1.75 eV
Energy Gap ( $\Delta E$ )	4.80 eV
Ionization Potential (I)	6.55 eV
Electron Affinity (A)	1.75 eV
Electronegativity ( $\chi$ )	4.15 eV
Chemical Hardness ( $\eta$ )	2.40 eV
Chemical Softness (S)	0.21 eV <sup>-1</sup>
Electrophilicity Index ( $\omega$ )	3.61 eV
Dipole Moment ( $\mu$ )	2.95 Debye

## Table 4: NBO Analysis - Second-Order Perturbation Theory

Note: This table illustrates significant donor-acceptor interactions within a molecule like **2-Methylquinolin-3-amine**.<sup>[1]</sup><sup>[11]</sup>

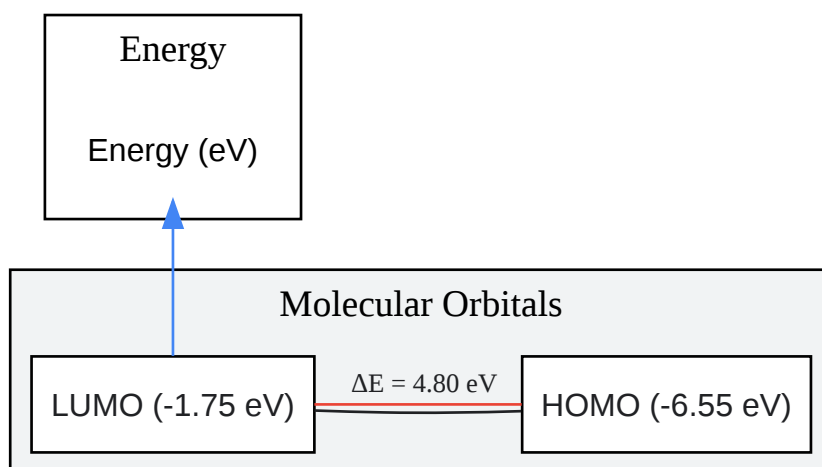
Donor NBO (i)	Acceptor NBO (j)	E(2) (kcal/mol)
$\pi(\text{C5-C6})$	$\pi(\text{C7-C8})$	20.5
$\pi(\text{C7-C8})$	$\pi(\text{C9-C10})$	18.9
LP(1) N(amine)	$\pi(\text{C2-C3})$	45.2
LP(1) N1	$\pi(\text{C2-C9})$	35.8

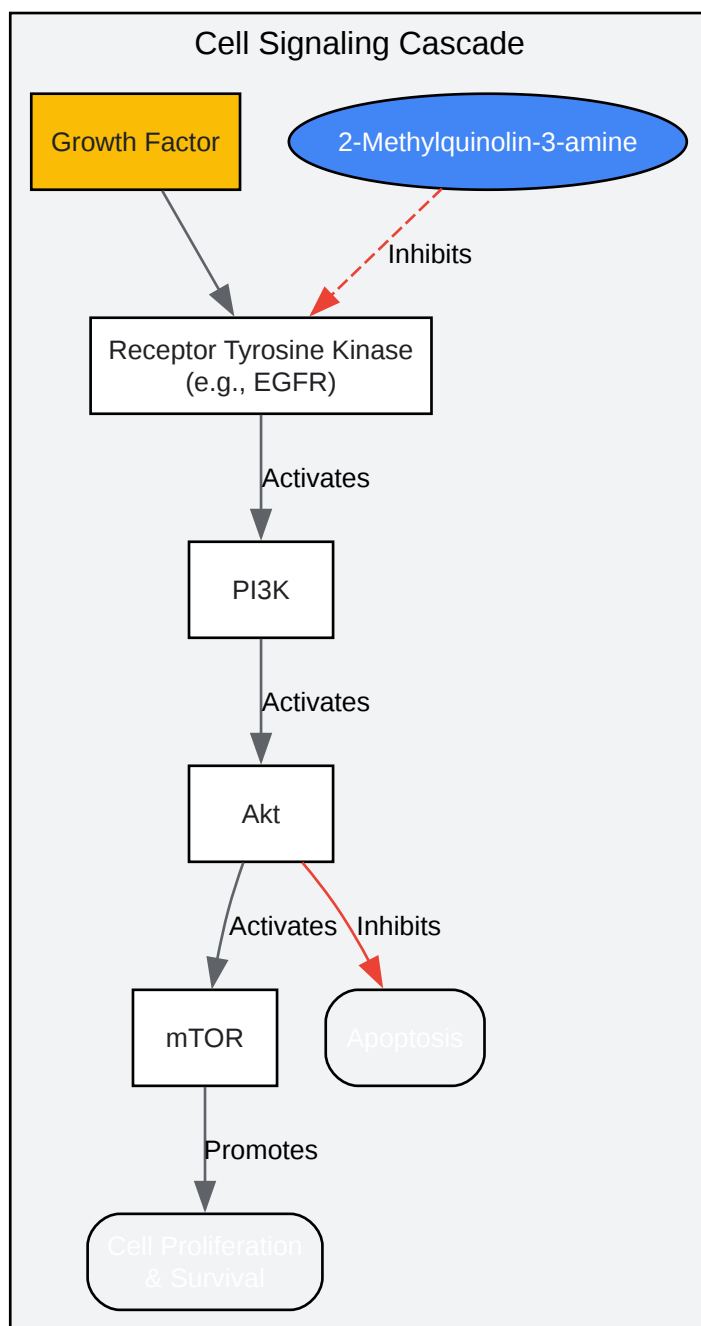
E(2) represents the stabilization energy of hyperconjugative interactions.

## Analysis and Interpretation

### Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are key orbitals in chemical reactions. The HOMO, acting as an electron donor, is typically located on the electron-rich parts of the molecule, while the LUMO, an electron acceptor, is on electron-deficient regions.<sup>[17]</sup> For **2-Methylquinolin-3-amine**, the HOMO is expected to be distributed over the quinoline ring and the amine group, while the LUMO would be localized on the aromatic system. The energy gap ( $\Delta E$ ) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.<sup>[18]</sup> A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.<sup>[9]</sup>





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